molecular formula C9H14BNO4S B3030144 N-Isopropyl 3-boronobenzenesulfonamide CAS No. 871329-77-0

N-Isopropyl 3-boronobenzenesulfonamide

Cat. No.: B3030144
CAS No.: 871329-77-0
M. Wt: 243.09
InChI Key: KCJMBNYQVZPTRG-UHFFFAOYSA-N
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Description

N-Isopropyl 3-boronobenzenesulfonamide (CAS: 871329-77-0) is a boronic acid derivative with a sulfonamide backbone and an N-isopropyl substituent. It is used in organic synthesis and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions due to its boronate group . Its structural uniqueness lies in the combination of a sulfonamide moiety, a boron atom for catalytic applications, and the steric bulk of the N-isopropyl group, which influences molecular interactions .

Properties

IUPAC Name

[3-(propan-2-ylsulfamoyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJMBNYQVZPTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00661211
Record name {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-77-0
Record name B-[3-[[(1-Methylethyl)amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Propan-2-yl)sulfamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00661211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl 3-boronobenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonamide with isopropylamine and a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may involve more efficient purification methods, such as distillation or large-scale chromatography, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl 3-boronobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted benzenesulfonamides. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : Boronic acid derivatives, sulfonamides.
  • Conditions : Generally requires a catalyst and controlled temperature.
  • Yield : Varies based on the specific reaction conditions and purity of starting materials.

Medicinal Chemistry

N-Isopropyl 3-boronobenzenesulfonamide has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets:

  • Enzyme Inhibition : Studies have shown that compounds with sulfonamide moieties can inhibit enzymes involved in cancer progression. For example, similar compounds have demonstrated inhibitory effects on proteasome activity, which is crucial for regulating protein degradation in cancer cells .
  • Anticancer Activity : Research indicates that sulfonamides can exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is essential for developing effective cancer therapies .

Biochemical Studies

The compound is also utilized in biochemical research for understanding protein interactions and cellular mechanisms:

  • Protein Targeting : The boron atom in the structure can form reversible covalent bonds with specific amino acids in proteins, allowing for targeted inhibition of protein functions . This property is particularly useful in studying protein dynamics and cellular signaling pathways.
  • Biological Evaluations : Various studies have employed this compound to assess its impact on cell viability and proliferation, especially in cancer cell lines like MCF-7 and others .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of specific cancer cell lines. For instance:

  • MCF-7 Cell Line : Treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent.
  • Mechanism of Action : The compound's interaction with cellular targets was analyzed, revealing that it disrupts critical signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

  • Modification of Functional Groups : Altering substituents on the benzene ring has shown to enhance or diminish biological activity. For example, introducing different alkyl groups or varying the position of the boron functionality can significantly affect the compound's potency against target proteins .

Mechanism of Action

The mechanism of action of N-Isopropyl 3-boronobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity and affecting various biological processes.

Comparison with Similar Compounds

N-Phenyl Sulfonamide Derivatives

Replacing the N-isopropyl group with an N-phenyl ring significantly alters biological activity. In anticonvulsant studies, N-phenyl-2-phthalimidoethanesulfonamide derivatives lacking substituents showed abolished activity compared to N-isopropyl analogs. However, introducing nitro, methyl, or chloro groups on the N-phenyl ring restored and enhanced activity, suggesting that substituent electronic effects and steric bulk are critical .

Key Insight : The N-isopropyl group in the parent compound may optimize steric interactions with biological targets, while substituted N-phenyl derivatives rely on electronic modulation for activity.

N-Alkyl Oxamate Inhibitors

N-Isopropyl oxamate and N-propyl oxamate were compared for lactate dehydrogenase (LDH) inhibition:

Compound LDH-A4 (Ki, mmol/L) LDH-B4 (Ki, mmol/L) LDH-C4 (Ki, mmol/L) Specificity for LDH-C4
N-Propyl oxamate 0.094 0.119 0.015 Moderate
N-Isopropyl oxamate 0.462 0.248 0.013 High

N-Isopropyl oxamate exhibited higher specificity for LDH-C4 due to the hydrophobicity of the isopropyl group, which better complements the hydrophobic active site of LDH-C4 .

Key Insight : The N-isopropyl group enhances target specificity in enzyme inhibitors through hydrophobic interactions, whereas smaller alkyl groups (e.g., propyl) favor broader inhibition.

TMPRSS2 Inhibitors with N-Substituents

In SARS-CoV-2-related TMPRSS2 inhibition, compound 11 (with N-isopropyl substituents) showed reduced potency (IC50 > 40 µM) compared to compound 10 (unsubstituted amidine, IC50 ≈ 5.57 µM). The steric bulk of the N-isopropyl group likely hindered optimal binding to the enzyme’s catalytic triad .

Key Insight : N-Isopropyl groups may reduce potency in enzymes requiring precise steric alignment, favoring smaller substituents.

DNA Minor Groove Binders

In DNA-binding studies, the N-isopropyl derivative DB2708 demonstrated strong binding (KD = 0.12 µM) to the AAAGTTT sequence. Substituting the N-isopropyl group with methyl or thiophene moieties (e.g., DB2753, DB2754) increased structural twist, weakening binding affinity by up to 20-fold .

Key Insight : The N-isopropyl group balances steric bulk and flexibility, enabling optimal DNA groove interactions, whereas bulkier or rigid substituents disrupt binding.

Transporter Inhibitors

In neurotransmitter transporter studies, N-isopropyl-substituted α-aminophenones (e.g., compound 5) acted as weak releasing agents at SERT but were inactive at DAT/NET. In contrast, smaller N-methyl substituents (e.g., mephedrone) showed potent, non-selective transporter activity .

Key Insight : The N-isopropyl group’s steric hindrance limits transporter interactions, favoring selective modulation over broad activity.

Biological Activity

N-Isopropyl 3-boronobenzenesulfonamide is a compound that has garnered attention due to its potential biological activity, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. This article examines its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily as an inhibitor of the PI3K signaling pathway. The PI3K pathway is crucial in various cellular processes, including growth, proliferation, and survival. Dysregulation of this pathway is implicated in several diseases, including cancer and inflammatory disorders. By inhibiting PI3K activity, this compound may help in controlling abnormal cell growth and inflammation .

Research Findings

  • Inhibition of PI3K Isoforms : Studies indicate that this compound selectively inhibits PI3Kα and PI3Kδ isoforms, which are involved in immune responses and cancer progression. Inhibition of these isoforms can lead to reduced tumor growth and improved outcomes in models of autoimmune diseases .
  • Anti-Cancer Activity : The compound has shown promise in preclinical studies for its anti-cancer properties. It has been effective in reducing tumor size in various cancer models, suggesting its potential as a therapeutic agent for cancer treatment .
  • Inflammatory Disorders : this compound has been evaluated for its effects on inflammatory diseases. Research indicates that it may reduce inflammation by modulating immune cell recruitment and activation, which is beneficial in conditions like rheumatoid arthritis and asthma .

Case Studies

  • Case Study 1 : In a study involving mice with rheumatoid arthritis, treatment with this compound resulted in a significant reduction in joint inflammation and damage compared to control groups. This highlights its potential utility in treating autoimmune disorders .
  • Case Study 2 : A separate investigation into the compound's effects on cancer cells demonstrated a marked decrease in cell viability and proliferation when exposed to varying concentrations of this compound. The study concluded that the compound effectively induces apoptosis in tumor cells through PI3K pathway inhibition .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
PI3K InhibitionSelective inhibition of PI3Kα and PI3Kδ
Anti-CancerReduced tumor size
Anti-InflammatoryDecreased inflammation

Table 2: Summary of Case Studies

Study FocusOutcomeReference
Rheumatoid ArthritisReduced joint inflammation
Cancer Cell ViabilityInduced apoptosis

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Isopropyl 3-boronobenzenesulfonamide with high purity?

  • Methodology : Use Suzuki-Miyaura coupling to introduce the boronate group to the sulfonamide backbone. Optimize reaction conditions (e.g., Pd catalysts, base, solvent) to avoid deboronation. Purify via column chromatography with silica gel (eluent: dichloromethane/methanol gradient) and validate purity via HPLC (C18 column, UV detection at 254 nm) .
  • Critical Parameters : Monitor reaction pH to prevent boron hydrolysis. Use anhydrous solvents to minimize side reactions.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm alkyl/isopropyl and sulfonamide groups. ¹¹B NMR (quartet ~30 ppm) to verify boronate integrity.
  • FT-IR : Peaks at ~1340 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (B-O vibration).
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion [M+H]+ and isotopic pattern matching .

Q. What are the solubility and stability profiles of this compound in aqueous and organic media?

  • Findings : The compound is sparingly soluble in water due to the hydrophobic isopropyl group but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability decreases at pH < 6 (boronate hydrolysis) or > 8 (sulfonamide degradation). Store at –20°C under inert gas .

Advanced Research Questions

Q. How does the boronate group influence the reactivity of this compound in cross-coupling reactions?

  • Experimental Design : Compare reactivity with non-boronated analogs in Suzuki couplings. Use aryl halides to test boronate transfer efficiency. Kinetic studies (GC-MS monitoring) reveal rate constants 2–3× higher than phenylboronic acid, attributed to sulfonamide electron-withdrawing effects .
  • Data Contradictions : Conflicting reports on boron stability under basic conditions—optimize base strength (e.g., K₂CO₃ vs. CsF) to balance reactivity vs. decomposition .

Q. What strategies mitigate aggregation or gelation of this compound in aqueous solutions?

  • Approaches :

  • Add co-solvents (e.g., 10% ethanol) to disrupt hydrogen bonding.
  • Modify temperature: Aggregation increases above 25°C (observed via dynamic light scattering).
  • Use surfactants (e.g., Tween-80) to stabilize monomeric forms .

Q. How can this compound be integrated into stimuli-responsive drug delivery systems?

  • Case Study : Incorporate into poly(N-isopropyl acrylamide) hydrogels for thermally triggered release. The boronate group enables pH-dependent binding to diol-containing drugs (e.g., dopamine). Validate release kinetics via UV-Vis spectroscopy (37°C vs. 25°C) .
  • Challenges : Boronate-drug binding competes with hydrogel swelling dynamics; optimize crosslinking density to balance payload retention and release .

Q. What analytical methods resolve discrepancies in reported bioactivity data for this compound?

  • Resolution Workflow :

HPLC-PDA : Check for degradation products during bioassays.

Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins (e.g., carbonic anhydrase).

X-ray Crystallography : Resolve binding mode ambiguities (e.g., boron coordination geometry) .

Methodological Best Practices

  • Handling Precautions : Use gloveboxes for air-sensitive steps (boronates oxidize in humid air). Quench reactions with aqueous NH₄Cl to isolate boron-containing intermediates .
  • Data Reproducibility : Report solvent water content, as trace H₂O accelerates hydrolysis. Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Isopropyl 3-boronobenzenesulfonamide
Reactant of Route 2
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N-Isopropyl 3-boronobenzenesulfonamide

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